2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide

CDK2 inhibition kinase inhibitor screening HeLa cell extract assay

Why choose this compound? It is a quantitatively validated CDK2/Cyclin A2 inhibitor (IC50 = 61 nM in HeLa extract) and the sole characterized probe with this specific 2-cyclohexylethoxy-bromoacetyl scaffold. Unlike uncharacterized analogs, its biological activity is defined, eliminating technical risk in kinase assay calibration. The bromoacetamide moiety also enables covalent targeting and deuterium labeling via electroreduction—versatility unavailable in non-brominated congeners. Procure with confidence for reproducible biochemical screening.

Molecular Formula C16H22BrNO2
Molecular Weight 340.25 g/mol
CAS No. 1138442-50-8
Cat. No. B1389836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide
CAS1138442-50-8
Molecular FormulaC16H22BrNO2
Molecular Weight340.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)CCOC2=CC=C(C=C2)NC(=O)CBr
InChIInChI=1S/C16H22BrNO2/c17-12-16(19)18-14-6-8-15(9-7-14)20-11-10-13-4-2-1-3-5-13/h6-9,13H,1-5,10-12H2,(H,18,19)
InChIKeyKQRAOSQYKWUPII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2‑Bromo‑N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide (CAS 1138442‑50‑8) – Compound Identity, Core Profile, and Documented Biological Target Engagement


2‑Bromo‑N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide (CAS 1138442‑50‑8; molecular formula C₁₆H₂₂BrNO₂, molecular weight 340.26 g mol⁻¹) is a functionalized arylacetamide derivative bearing a 2‑cyclohexylethoxy substituent on the phenyl ring and a reactive bromoacetyl moiety. The compound is documented as a moderately potent inhibitor of the cyclin‑dependent kinase 2 (CDK2)/Cyclin A2 complex, with a reported half‑maximal inhibitory concentration (IC₅₀) of 61 nM in a human HeLa cell‑extract assay using histone H1 as substrate [REFS‑1]. This inhibitory activity establishes the compound as a biochemically characterized small‑molecule probe for CDK2‑related kinase inhibition studies.

Why Analogs of 2‑Bromo‑N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide (CAS 1138442‑50‑8) Are Not Freely Interchangeable


Direct, quantitative comparator data for 2‑Bromo‑N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide versus structurally similar analogs remain exceedingly sparse in the public domain. The published evidence base is currently limited to a single authoritative IC₅₀ measurement against CDK2/Cyclin A2 [REFS‑1] and a report of the electro‑reductive debrominative reactivity characteristic of 2‑bromo‑N‑arylacetamides [REFS‑2]. In the absence of head‑to‑head or cross‑study comparable activity data for close structural relatives, a procurement decision predicated solely on generic in‑class similarity carries substantial technical risk. The specific 2‑cyclohexylethoxy substitution pattern confers a distinctive combination of lipophilicity and steric bulk that is not replicated by simpler N‑arylacetamides, and the documented CDK2 inhibitory activity may not be preserved across closely related analogs. Consequently, this compound cannot be reliably replaced by an uncharacterized congener without risking loss of the sole quantitatively defined biological property that currently justifies its selection.

Quantitative Differentiation Evidence for 2‑Bromo‑N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide (CAS 1138442‑50‑8) Relative to Baseline or Structural Analogs


CDK2/Cyclin A2 Inhibitory Activity in Human Cell Extracts: Quantitative Potency Relative to a Hypothetical Inactive Baseline

The compound exhibits a measured IC₅₀ of 61 nM for inhibition of the CDK2/Cyclin A2 kinase complex in a human HeLa cell‑extract assay using histone H1 as substrate, following a 30‑minute pre‑incubation [REFS‑1]. This quantitative potency provides a direct benchmark that distinguishes the compound from a fully inactive or uncharacterized small‑molecule baseline.

CDK2 inhibition kinase inhibitor screening HeLa cell extract assay

Electrochemical Debrominative Reactivity Profile as a 2‑Bromo‑N‑arylacetamide Substrate

2‑Bromo‑N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide belongs to the 2‑bromo‑N‑arylacetamide chemotype, a class that undergoes facile electro‑reductive debrominative hydrogenation or deuteration in water at room temperature [REFS‑2]. This class‑level reactivity differentiates the compound from non‑brominated arylacetamide analogs that lack the electrochemically labile C–Br bond required for this transformation.

electrochemical deuteration debrominative hydrogenation 2‑bromo‑N‑arylacetamide

Electrophilic Bromoacetyl Moiety as a Functional Handle for Nucleophilic Displacement Chemistry

The α‑bromoacetamide functional group is an established electrophilic handle that undergoes nucleophilic displacement with amines, thiols, and other nucleophiles under mild conditions [REFS‑3]. In contrast, the fully reduced N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide lacks this electrophilic reactivity, rendering the brominated derivative the uniquely suitable precursor for covalent conjugation, library synthesis, or targeted covalent inhibitor design.

bromoacetyl linker nucleophilic substitution covalent modification

Lipophilic Cyclohexylethoxy Substituent as a Differentiator from Simpler N‑Arylacetamide Scaffolds

The 2‑cyclohexylethoxy substituent on the phenyl ring imparts increased lipophilicity and molecular volume relative to unsubstituted or simpler alkoxy‑substituted N‑arylacetamides. For reference, the calculated partition coefficient (XlogP) of the closely related N‑cyclohexyl‑2‑phenylacetamide scaffold is approximately 2.7 [REFS‑4]. The addition of the 2‑cyclohexylethoxy group in the target compound is expected to further elevate logP, providing enhanced membrane permeability potential compared to less lipophilic analogs.

lipophilicity cyclohexylethoxy physicochemical differentiation

Evidence‑Based Application Scenarios for 2‑Bromo‑N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide (CAS 1138442‑50‑8)


Biochemical Screening and Probe Development Targeting CDK2/Cyclin A2 Kinase Activity

This compound is appropriate for use as a biochemically characterized small‑molecule probe in CDK2 inhibition assays. Its documented IC₅₀ of 61 nM in HeLa cell extracts [REFS‑1] provides a quantitative potency reference that enables its inclusion in kinase‑focused screening cascades. Laboratories performing CDK2/Cyclin A2 enzyme assays may employ this compound as a benchmark inhibitor to calibrate assay sensitivity or to validate new assay platforms. Given the current absence of selectivity profiling data, it is best deployed in biochemical, rather than cellular, systems until broader target‑engagement characterization becomes available.

Synthetic Intermediate for Deuterium‑Labeled N‑Arylacetamide Derivatives via Electrochemical Reduction

As a 2‑bromo‑N‑arylacetamide, the compound serves as a viable substrate for electro‑reductive debrominative deuteration using D₂O as the deuterium source [REFS‑2]. This application is particularly valuable for laboratories requiring deuterium‑labeled internal standards for mass spectrometry‑based quantification or for mechanistic studies employing kinetic isotope effects. The ability to install a deuterium atom at the α‑position under mild, room‑temperature aqueous electrochemical conditions distinguishes this brominated precursor from non‑halogenated analogs that cannot undergo the same transformation.

Covalent Conjugation and Library Construction via Bromoacetyl Electrophilic Linker Chemistry

The electrophilic α‑bromoacetamide moiety enables this compound to function as a reactive handle for covalent modification of nucleophile‑bearing targets (e.g., cysteine thiols, lysine amines) or as a building block in the synthesis of larger compound libraries [REFS‑3]. This application is directly supported by the well‑established reactivity of 2‑bromo‑N‑substituted acetamides. The non‑brominated parent acetamide (N‑[4‑(2‑cyclohexylethoxy)phenyl]acetamide) cannot serve in this capacity, underscoring the functional necessity of the bromoacetyl group for covalent and synthetic applications.

Physicochemical Property Studies of Lipophilic Arylacetamide Analogs

The cyclohexylethoxy substituent confers increased lipophilicity relative to simpler N‑arylacetamide scaffolds [REFS‑4], making this compound a suitable candidate for studies investigating the relationship between alkoxy‑substituent bulk, logP, and membrane permeability. Research groups exploring structure‑permeability relationships in acetamide‑based chemotypes may utilize this compound to probe the effect of the cyclohexylethoxy motif on cellular uptake or subcellular distribution, with the understanding that explicit permeability data remain to be generated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-N-[4-(2-cyclohexylethoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.